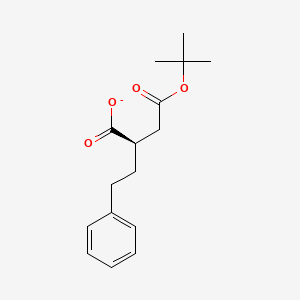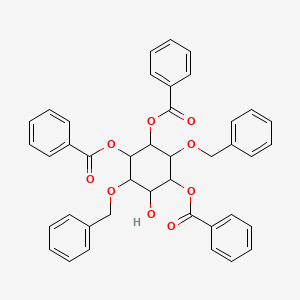
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzoyl and benzyl groups attached to the inositol ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol ring followed by selective benzoylation and benzylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the myo-inositol ring are protected using suitable protecting groups such as isopropylidene or acetonide.
Selective Benzoylation: The protected inositol is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Selective Benzylation: The benzoylated inositol is further reacted with benzyl chloride under basic conditions to introduce benzyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol involves its interaction with specific molecular targets and pathways. The benzoyl and benzyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate cellular processes such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol
Uniqueness
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is unique due to its specific pattern of benzoylation and benzylation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
196954-87-7 |
|---|---|
Molekularformel |
C41H36O9 |
Molekulargewicht |
672.7 g/mol |
IUPAC-Name |
[4,5-dibenzoyloxy-2-hydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate |
InChI |
InChI=1S/C41H36O9/c42-33-34(46-26-28-16-6-1-7-17-28)37(49-40(44)31-22-12-4-13-23-31)38(50-41(45)32-24-14-5-15-25-32)36(47-27-29-18-8-2-9-19-29)35(33)48-39(43)30-20-10-3-11-21-30/h1-25,33-38,42H,26-27H2 |
InChI-Schlüssel |
SKHKZXFEDIQPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)
![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)

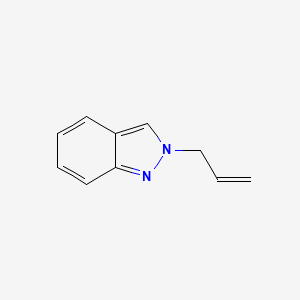
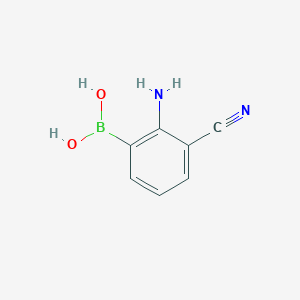
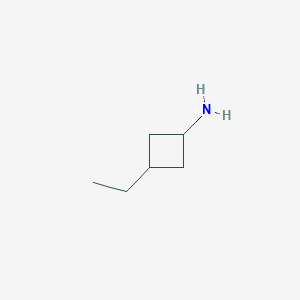
![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)

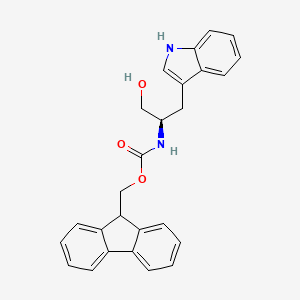
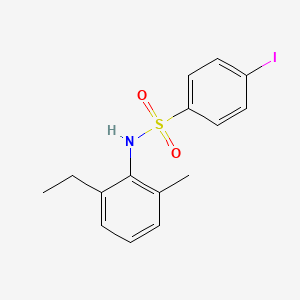
![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
